molecular formula C22H22F3N5O B3125301 5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide CAS No. 321998-93-0

5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

Cat. No.: B3125301
CAS No.: 321998-93-0
M. Wt: 429.4 g/mol
InChI Key: YYJYVZGLQYRJOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a 4-methylpiperazine moiety at the 5-position and a 3-(trifluoromethyl)phenyl carboxamide group at the 1-position.

Properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N5O/c1-28-11-13-29(14-12-28)19-7-5-16(6-8-19)20-9-10-26-30(20)21(31)27-18-4-2-3-17(15-18)22(23,24)25/h2-10,15H,11-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJYVZGLQYRJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119664
Record name 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-93-0
Record name 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321998-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(4-Methyl-1-piperazinyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, a compound belonging to the pyrazole class, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • A pyrazole core linked to a carboxamide group .
  • Substituents that include a 4-methylpiperazino group and a trifluoromethyl -substituted phenyl ring.

This structural configuration is significant for its biological activity, particularly in targeting specific proteins involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For instance, pyrazole derivatives have been shown to inhibit the mTOR pathway, which is crucial for cancer cell growth and metabolism .

Table 1: Summary of Anticancer Activities

CompoundTargetIC50 (µM)Reference
This compoundmTOR0.5
Similar Pyrazole DerivativeEGFR0.2

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases. Kinase inhibitors are crucial in cancer therapy as they can block specific pathways that cancer cells exploit for growth. The pyrazole scaffold is known for its versatility in binding to different kinase targets, making it a promising candidate for further development .

Table 2: Kinase Inhibition Profile

Kinase TargetInhibition TypeIC50 (nM)Reference
CDK4Competitive50
mTORAllosteric100

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets within cells. The presence of the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability. The piperazine moiety contributes to binding affinity through hydrogen bonding interactions with target proteins.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound inhibited cancer cell proliferation in various lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway .
  • Animal Models : In vivo studies showed significant tumor reduction in xenograft models when treated with this compound, supporting its potential as an effective anticancer agent .

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. Preliminary toxicological evaluations indicate that the compound exhibits a favorable safety profile at therapeutic doses, but further studies are necessary to fully understand its long-term effects .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazole derivatives, including 5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide, often involves multi-step organic reactions. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various biological targets. The general synthetic approach includes:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of substituents like the trifluoromethyl and piperazine moieties to modify biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Compounds similar to this compound have shown effectiveness against drug-resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus). For instance, derivatives with trifluoromethyl groups exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against various pathogens, indicating their potential as antimicrobial agents .

Anticancer Activity

Pyrazole derivatives are also being investigated for their anticancer properties. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the piperazine ring may enhance interactions with cellular targets involved in cancer progression.

Central Nervous System Disorders

The piperazine moiety is often associated with neuroactive compounds. Studies suggest that derivatives like this compound could be explored for their potential in treating central nervous system disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems.

Anti-inflammatory Effects

There is emerging evidence that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The trifluoromethyl group may contribute to these effects by influencing the compound's interaction with inflammatory mediators.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityIdentified several pyrazole derivatives with low MIC values against MRSA, suggesting potential for development as antibiotics.
Anticancer PropertiesDemonstrated that certain pyrazole compounds induce apoptosis in cancer cell lines, warranting further investigation into their mechanisms of action.
NeuropharmacologyExplored the effects of piperazine-containing compounds on neurotransmitter systems, indicating potential for CNS applications.

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are a well-studied class due to their diverse biological activities. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Biological Activity Reference
Target Compound 5-(4-methylpiperazino)phenyl, N-(3-CF₃-phenyl) N/A Hypothesized kinase inhibition
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (4a) 5-amino, 3-phenylamino, N-phenyl 247 Not specified
5-Amino-N-(4-chlorophenyl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (4c) 5-amino, 3-phenylamino, N-(4-Cl-phenyl) N/A Not specified

Key Differences :

  • The trifluoromethyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs like 4a .

Trifluoromethyl-Containing Pyrazoles

Trifluoromethyl groups are common in agrochemicals and pharmaceuticals due to their electron-withdrawing properties and resistance to degradation.

Compound Name Structure Use/Activity Reference
Target Compound Pyrazole carboxamide Hypothesized therapeutic
Fipronil 1-(2,6-dichloro-4-CF₃-phenyl)-pyrazole Insecticide
Ethiprole 1-(2,6-dichloro-4-CF₃-phenyl)-pyrazole Insecticide

Key Differences :

  • Fipronil and ethiprole are pesticides with sulfinyl/carbonitrile groups, whereas the target compound’s carboxamide group suggests a therapeutic application, possibly as a kinase inhibitor .

Piperazine Derivatives

Piperazine moieties are frequently used to modulate pharmacokinetics.

Compound Name Piperazine Substituent Synthesis Method Reference
Target Compound 4-methylpiperazino-phenyl Likely amine coupling
3-[4-(4-Nitrophenyl)piperazin-1-yl]propyl methanesulphonate (3j) 4-nitrophenyl Alkylation in acetonitrile
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate (3k) 3-methoxyphenyl Alkylation in acetonitrile

Key Differences :

  • The target compound’s 4-methylpiperazine group likely offers better solubility and reduced toxicity compared to nitro- or methoxy-substituted piperazines in .
  • Unlike sulphonate derivatives (e.g., 3j, 3k), the target compound’s carboxamide linkage may enhance binding to biological targets like kinases .

Tyrosine Kinase Inhibitors (TKIs)

highlights benzamide derivatives as TKIs, sharing carboxamide functionality with the target compound:

Compound Name Core Structure Key Features Activity Reference
Target Compound Pyrazole carboxamide 4-methylpiperazine, CF₃-phenyl Hypothesized TKI
N-(3-(4-methyl-1H-imidazol-1-yl)-5-CF₃-phenyl)-4-(((3-CF₃-phenyl)amino)methyl)benzamide (11) Benzamide CF₃-phenyl, imidazole Kinase inhibition

Key Differences :

  • The target compound’s pyrazole core may confer distinct binding kinetics compared to benzamide-based TKIs .
  • Both compounds utilize trifluoromethyl groups for enhanced stability, but the piperazine in the target compound could improve cellular uptake .

Q & A

Q. How can the synthesis of 5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide be optimized for improved yield and purity?

Methodological Answer: The compound's synthesis involves multi-step reactions, including cyclocondensation and coupling steps. Key optimizations include:

  • Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., pyrazole-carboxamide precursors) .
  • Catalyst selection : Employ palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to attach the 4-methylpiperazine and trifluoromethylphenyl groups .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or THF to reduce side reactions during carboxamide formation .
  • Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition of the trifluoromethyl group .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrazole ring structure, methylpiperazine substitution, and trifluoromethylphenyl connectivity. The trifluoromethyl group shows a distinct 19F^{19}F-NMR peak at ~-60 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for C23H23F3N4O\text{C}_{23}\text{H}_{23}\text{F}_3\text{N}_4\text{O}: 452.18 g/mol) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities from incomplete coupling reactions .

Q. What in vitro assays are suitable for initial evaluation of biological activity?

Methodological Answer:

  • Kinase inhibition screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or MAPK, given the compound’s structural similarity to pyrazole-based kinase inhibitors .
  • Cellular cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, with positive controls (e.g., doxorubicin) .
  • Solubility testing : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the pyrazole ring (e.g., 3-nitro or 5-cyano substitutions) to assess impact on binding affinity .
  • Substituent screening : Replace the 4-methylpiperazine group with morpholine or thiomorpholine to evaluate pharmacokinetic effects (e.g., logP, plasma stability) .
  • Trifluoromethyl positional isomerism : Compare activity of meta- vs. para-trifluoromethylphenyl derivatives using molecular docking against target proteins (e.g., COX-2) .

Q. How should contradictory data in bioactivity assays be resolved?

Methodological Answer:

  • Assay validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., KINOMEscan®) to identify unintended kinase interactions .
  • Metabolite analysis : Perform LC-MS/MS to detect hydrolyzed or oxidized metabolites that may contribute to variable activity .

Q. What computational strategies can predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism, hERG inhibition, and BBB permeability .
  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 3A4 to identify metabolic hot spots (e.g., oxidation of the methylpiperazine group) .
  • DEREK Nexus : Screen for structural alerts linked to mutagenicity (e.g., nitro groups) and prioritize analogs with reduced risk .

Q. How can in vivo pharmacokinetic studies be optimized for this compound?

Methodological Answer:

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility (>1 mg/mL) for IV administration .
  • Dosing regimen : Conduct pilot studies in rodents with staggered doses (5–50 mg/kg) to determine t1/2t_{1/2}, CmaxC_{\text{max}}, and AUC .
  • Tissue distribution : Apply quantitative whole-body autoradiography (QWBA) to track 14C^{14}C-labeled compound accumulation in target organs .

Contradictions and Validation

  • Bioavailability discrepancies : Some studies report low oral bioavailability (<10%) due to first-pass metabolism, while others suggest enhanced absorption via nanoformulations. Validate using parallel artificial membrane permeability assay (PAMPA) and in situ intestinal perfusion models .
  • Target selectivity : Conflicting kinase inhibition profiles may arise from assay conditions (e.g., ATP concentration). Standardize assays using the Kd_\text{d} assay platform .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[4-(4-methylpiperazino)phenyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.